molecular formula C27H37NO3Si B13983575 tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13983575
M. Wt: 451.7 g/mol
InChI Key: ODRNZAUJSRETPG-DQBMGFJSSA-N
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Description

Tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester and a tert-butyldiphenylsilyl ether group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple steps One common approach is the protection of the hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the bicyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyldiphenylsilyl ether group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: mCPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3), DCM as solvent, room temperature.

Major Products

The major products formed from these reactions include oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The tert-butyldiphenylsilyl ether group can act as a protective group, preventing unwanted side reactions during the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate
  • Tert-butyl (1R,2S,5S)-2-azido-5-(dimethylamino)carbonylcyclohexylcarbamate oxalic acid

Uniqueness

Tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its bicyclic structure and the presence of both tert-butyl ester and tert-butyldiphenylsilyl ether groups. These features provide it with unique reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C27H37NO3Si

Molecular Weight

451.7 g/mol

IUPAC Name

tert-butyl (3S)-3-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C27H37NO3Si/c1-26(2,3)31-25(29)28-21(17-20-18-24(20)28)19-30-32(27(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3/t20?,21-,24?/m0/s1

InChI Key

ODRNZAUJSRETPG-DQBMGFJSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2C1C2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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